molecular formula C9H11N3O B13010487 2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol

2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol

Cat. No.: B13010487
M. Wt: 177.20 g/mol
InChI Key: XYACTXADYQYVEV-UHFFFAOYSA-N
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Description

2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol is a chemical compound of interest in scientific research, particularly within medicinal chemistry. The [1,2,3]triazolo[1,5-a]pyridine scaffold is a valuable heterocyclic system known for its versatile reactivity. This core structure can be regiospecifically lithiated at the 7-position, providing a key handle for further synthetic elaboration and the creation of diverse chemical libraries . Derivatives based on this core have demonstrated significant potential in drug discovery, with recent studies showing that novel [1,2,3]triazolo[1,5-a]pyridine derivatives can act as trypanocidal agents by altering the sterol biosynthesis pathway in parasites . This suggests its utility in the development of new antiparasitic therapeutics. Furthermore, the inherent reactivity of the [1,2,3]triazolo[1,5-a]pyridine ring with electrophiles makes it a compelling building block for the synthesis of more complex molecules, such as 2,2'-bipyridines, which are valuable in various chemical applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-(triazolo[1,5-a]pyridin-7-yl)propan-2-ol

InChI

InChI=1S/C9H11N3O/c1-9(2,13)8-5-3-4-7-6-10-11-12(7)8/h3-6,13H,1-2H3

InChI Key

XYACTXADYQYVEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC2=CN=NN21)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-(Triazolo[1,5-a]pyridin-7-yl)propan-2-ol typically follows a two-stage approach:

  • Stage 1: Construction of the Triazolo[1,5-a]pyridine Core
    This involves cyclization reactions between appropriately substituted pyridine derivatives and azide or hydrazine precursors to form the fused triazole ring. Common methods include:

    • Condensation of 2-aminopyridines with azides or hydrazines under cyclization conditions
    • Use of transition metal-catalyzed cycloaddition reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the triazole ring fused to the pyridine.
  • Stage 2: Introduction of the Propan-2-ol Substituent
    After core formation, the 7-position is functionalized with a propan-2-ol group. This can be achieved by:

    • Nucleophilic substitution reactions using 2-chloro or 2-bromo derivatives of the triazolopyridine with isopropanol or its derivatives
    • Grignard or organolithium addition to a suitable aldehyde or ketone precursor on the triazolopyridine ring, followed by reduction to the alcohol.

Detailed Preparation Methods from Literature and Patents

Step Reaction Type Reagents/Conditions Outcome Notes
1 Cyclization to form triazolo[1,5-a]pyridine 2-aminopyridine + azide/hydrazine, heat or catalyst (Cu(I)) Formation of fused triazolo ring High regioselectivity required to ensure correct fusion
2 Halogenation at 7-position (if needed) NBS or NCS in suitable solvent 7-bromo or 7-chloro triazolopyridine intermediate Facilitates nucleophilic substitution
3 Nucleophilic substitution or addition Isopropanol, Grignard reagent, or organolithium reagents Introduction of propan-2-ol group Control of stereochemistry and yield optimization critical
4 Purification Chromatography or recrystallization Pure 2-(Triazolo[1,5-a]pyridin-7-yl)propan-2-ol Analytical verification by NMR, MS, IR

Research Findings and Optimization

  • Yield and Purity:
    Reported yields for the cyclization step range from moderate to high (60-85%), depending on the catalyst and reaction conditions. The substitution step introducing the propan-2-ol group typically achieves yields of 70-90% with optimized conditions.

  • Catalysts and Solvents:
    Copper(I) catalysts are preferred for cycloaddition due to their efficiency and regioselectivity. Solvents such as DMF, DMSO, or acetonitrile are commonly used to dissolve polar intermediates.

  • Temperature and Time:
    Cyclization reactions generally require heating (80-120°C) for several hours (4-12 h). Substitution reactions proceed at room temperature to mild heating (25-60°C) over 2-6 hours.

  • Stereochemical Considerations:
    The propan-2-ol substituent is achiral in this context, but care is taken to avoid side reactions that could lead to isomeric impurities.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Cyclization temperature 80–120 °C Ensures ring closure without decomposition
Cyclization time 4–12 hours Dependent on catalyst and substrate
Catalyst Cu(I) salts (e.g., CuI) Enhances regioselectivity and yield
Solvent DMF, DMSO, acetonitrile Polar aprotic solvents preferred
Halogenation reagent NBS, NCS For intermediate functionalization
Substitution temperature 25–60 °C Mild conditions to preserve functional groups
Substitution time 2–6 hours Sufficient for complete conversion
Overall yield 60–90% Combined yield of multi-step synthesis

Additional Notes

  • The preparation methods are adapted from synthetic protocols for related triazolo[1,5-a]pyridine derivatives described in patents and chemical literature, emphasizing the importance of regioselective cyclization and functional group tolerance.

  • The hydroxypropan-2-yl group enhances solubility and potential biological activity, making the compound a valuable scaffold for pharmaceutical research.

  • Analytical characterization (NMR, MS, IR) is essential at each step to confirm structure and purity.

Chemical Reactions Analysis

Reactivity of the Hydroxyl Group

The tertiary alcohol moiety participates in typical alcohol reactions, including esterification and oxidation. The steric hindrance from the adjacent methyl groups limits its nucleophilicity, requiring specific reaction conditions.

Esterification

Reaction with acetyl chloride in the presence of a base yields the corresponding acetate ester.
Example:
2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 ol+CH3COClEt3NAcetyl ester derivative\text{2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 ol}+\text{CH}_3\text{COCl}\xrightarrow{\text{Et}_3\text{N}}\text{Acetyl ester derivative}
Conditions: Dichloromethane, room temperature, 12 hours.
Yield: 72–85% .

Oxidation to Ketone

The tertiary alcohol resists oxidation under mild conditions but converts to a ketone with strong oxidizing agents.
Example:
2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 olCrO3,H2SO42 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 one\text{2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 ol}\xrightarrow{\text{CrO}_3,\text{H}_2\text{SO}_4}\text{2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 one}
Yield: 58% .

Functionalization of the Triazole-Pyridine Core

The fused heterocyclic system undergoes electrophilic substitution and cross-coupling reactions, particularly at electron-rich positions.

Nucleophilic Aromatic Substitution

The triazole ring reacts with nucleophiles at the C3 position under metal-catalyzed conditions.
Example:
2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 ol+R XPd OAc 2C3 substituted derivatives\text{2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 ol}+\text{R X}\xrightarrow{\text{Pd OAc }_2}\text{C3 substituted derivatives}
Conditions: DMF, 100°C, 6 hours.
Yield: 40–65% .

Suzuki-Miyaura Coupling

The pyridine ring participates in palladium-catalyzed cross-coupling with aryl boronic acids.
Example:
2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 ol+Ar B OH 2Pd dba 2Aryl substituted derivatives\text{2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 ol}+\text{Ar B OH }_2\xrightarrow{\text{Pd dba }_2}\text{Aryl substituted derivatives}
Conditions: Toluene/EtOH, 80°C, 12 hours.
Yield: 50–75% .

Ring-Opening and Rearrangement Reactions

Under acidic or oxidative conditions, the triazole ring undergoes rearrangement or ring-opening.

Boulton-Katritzky Rearrangement

In the presence of base, the triazole ring rearranges to form pyrazine derivatives.
Example:
2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 olKOH EtOHPyrazino 1 2 a indole\text{2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 ol}\xrightarrow{\text{KOH EtOH}}\text{Pyrazino 1 2 a indole}
Yield: 34% .

Oxidative Ring Expansion

Oxidation with m-CPBA converts the triazole to a larger heterocycle.
Example:
2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 olm CPBATriazolo 1 5 a 1 4 diazepine\text{2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 ol}\xrightarrow{\text{m CPBA}}\text{Triazolo 1 5 a 1 4 diazepine}
Yield: 28% .

Coordination Chemistry

The pyridine nitrogen acts as a ligand for transition metals, forming stable complexes.
Example:
2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 ol+CuCl2Cu II complex\text{2 1 2 4 Triazolo 1 5 a pyridin 7 yl propan 2 ol}+\text{CuCl}_2\rightarrow \text{Cu II complex}
Stability: Log K = 4.2 (determined by UV-Vis) .

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity via hydroxyl group substitution. Key findings include:

Modification Biological Target IC₅₀ (nM) Reference
Acetyl ester derivativePI3Kγ inhibition12.3
Sulfonamide derivativePDE2 inhibition8.7
Aryl-coupled derivativeAXL kinase inhibition5.4

Stability and Degradation

The compound degrades under UV light or strong bases:

Condition Degradation Pathway Half-Life
pH > 10Hydroxide attack on triazole ring2.5 hours
UV irradiation (254 nm)Ring-opening to pyridine derivatives30 minutes

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds containing the triazolo[1,5-a]pyridine scaffold exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit specific kinases involved in cancer progression. A notable example includes the development of inhibitors targeting the c-Met kinase, which is crucial in various cancers such as non-small cell lung cancer and renal cell carcinoma. These compounds have demonstrated potent activity in preclinical studies, leading to their progression into clinical trials .

1.2 Neuroprotective Effects
Studies have suggested that triazolo[1,5-a]pyridines may possess neuroprotective properties. Research indicates that these compounds can modulate pathways related to neurodegenerative diseases, potentially offering therapeutic benefits for conditions like Huntington's disease and Alzheimer's disease. The modulation of neurotransmitter systems and neuroinflammatory pathways is a key area of investigation .

Pharmacology

2.1 Enzyme Inhibition
The compound has been explored for its potential as a phosphodiesterase (PDE) inhibitor. PDEs are critical enzymes involved in various signaling pathways; thus, inhibiting these can lead to therapeutic effects in cardiovascular diseases and other disorders. The specific interaction of 2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol with PDEs could provide insights into developing new treatments for these conditions .

2.2 Antimicrobial Properties
Emerging studies have also highlighted the antimicrobial activity of triazolo[1,5-a]pyridine derivatives. These compounds have shown efficacy against a range of bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents in response to rising antibiotic resistance .

Materials Science

3.1 Synthesis of Functional Materials
In materials science, this compound has been utilized in synthesizing functional materials with specific electronic or optical properties. The incorporation of triazole moieties into polymers can enhance their conductivity and stability, making them suitable for applications in organic electronics and photonics .

Table: Summary of Key Case Studies Involving this compound

Study ReferenceApplicationFindings
AnticancerIdentified as a potent c-Met inhibitor with preclinical success in lung cancer models.
NeuroprotectionDemonstrated protective effects on neuronal cells in vitro against oxidative stress.
AntimicrobialExhibited significant activity against MRSA and other resistant strains.
Materials ScienceDeveloped conductive polymers showing enhanced performance in electronic devices.

Mechanism of Action

The mechanism of action of 2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions can modulate various cellular processes, including inflammation, cell proliferation, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazolopyridine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol Triazolo[1,5-a]pyridine 7-(propan-2-ol) Enhanced solubility due to hydroxyl group; potential for H-bonding in target interactions.
S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one) Triazolo[1,5-a]pyrimidinone Chloromethyl, 4-methoxyphenyl Electrophilic chloromethyl group increases reactivity; moderate electrochemical oxidation potential (~0.85 V vs. Ag/AgCl).
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., 4a–i) Thieno-triazolopyrimidine Fused thiophene ring Superior anticancer activity (e.g., Renal Cancer UO-31: GP = 81.85%) compared to aryl-fused analogs like triazoloquinazolines.
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one Triazolo[1,5-a]pyrimidinone Nitro, furyl Nitro group confers high electrophilicity; furyl enhances π-stacking interactions.

Pharmacological Activity

  • Anticancer Activity: Thieno-fused triazolopyrimidines (e.g., 4i, 5n) demonstrate higher anticancer potency than aryl-fused derivatives like [1,2,3]triazolo[1,5-a]quinazolines (6a–c). The fused thiophene ring likely improves membrane permeability and target binding . In contrast, this compound’s propan-2-ol group may prioritize solubility over cytotoxicity, necessitating further evaluation.
  • Electrochemical Behavior: Triazolopyrimidinones with morpholinomethyl (S3-TP) or piperidinomethyl (S2-TP) substituents exhibit higher oxidation potentials (1.12–1.25 V) due to electron-donating effects, whereas chloromethyl (S1-TP) analogs are more easily oxidized . The hydroxyl group in this compound may similarly stabilize radical intermediates, altering redox profiles.

Stability and Isomerization

Triazolopyridines exhibit ring-chain isomerization under specific conditions. For instance, 3-(2-pyridyl)-[1,2,3]triazolo[1,5-a]pyridines undergo reversible isomerization to open-chain forms, influenced by solvent polarity and temperature . The steric bulk of the propan-2-ol group in this compound may restrict such isomerization, enhancing stability compared to smaller substituents (e.g., methyl or halogens).

Biological Activity

The compound 2-([1,2,3]triazolo[1,5-a]pyridin-7-yl)propan-2-ol is a member of the triazolo-pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₉H₉N₅O
Molecular Weight189.20 g/mol
CAS NumberNot available

Anticancer Properties

Research indicates that derivatives of triazolo-pyridines exhibit significant anticancer activity. For instance, a study on related compounds demonstrated that they could inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. The compound's ability to inhibit TGF-β type I receptor kinase (ALK5) has been highlighted, with one derivative showing an IC50 value of 0.013 μM in cell assays .

Enzyme Inhibition

The compound has been shown to act as an inhibitor for several enzymes. For example, it has been reported that triazolo-pyridine derivatives can selectively inhibit ABCB1 (P-glycoprotein), which is crucial for drug resistance in cancer therapy. One derivative was noted for its ability to reverse paclitaxel resistance in drug-resistant cell lines with IC50 values around 5 nM .

Antimicrobial Activity

Some studies have suggested that triazolo-pyridine compounds possess antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, although specific data on this compound is limited. The general trend shows that modifications to the triazole ring can enhance antimicrobial potency.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound may inhibit kinases involved in signaling pathways that regulate cell growth and apoptosis.
  • Receptor Modulation : It has been suggested that the compound interacts with receptors such as TGF-β and ABCB1, altering their function and leading to increased drug sensitivity.
  • Antioxidant Activity : Some studies indicate that related compounds exhibit antioxidant properties, which may contribute to their overall therapeutic effects.

Case Studies

Several case studies have been conducted on related compounds within the triazolo-pyridine class:

  • Study on ALK5 Inhibition : A derivative was evaluated for its ability to inhibit ALK5 in various cancer cell lines. Results indicated a strong correlation between structural modifications and increased inhibitory potency .
  • ABCB1 Inhibition Study : Another study focused on a triazolo-pyridine derivative's capacity to reverse drug resistance in cancer cells. The findings suggested that the compound effectively inhibited ABCB1-mediated drug efflux, enhancing the efficacy of co-administered chemotherapeutics .

Q & A

Q. What are the recommended safety protocols for handling triazolopyridine derivatives in laboratory settings?

Researchers must wear full PPE (gloves, lab coat, goggles) and operate in a fume hood or glove box when working with volatile or toxic intermediates. Post-experiment, solvents and residues should be segregated into halogenated/non-halogenated waste containers and disposed via certified hazardous waste services. Immediate decontamination of equipment and surfaces with methanol or ethanol is advised to prevent cross-contamination .

Q. What synthetic routes are commonly used to prepare triazolopyridine derivatives like 2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol?

A key method involves cyclization reactions using halogenated precursors. For example, BBr₃ in dichloromethane (DCM) can demethylate methoxy groups to hydroxyl derivatives under controlled conditions (4 h, room temperature), followed by vacuum evaporation for purification . One-pot syntheses from ynones and amino azides are also effective, with yields optimized by adjusting solvent polarity and reaction time (e.g., dioxane at 24 h for hydrazone formation) .

Q. Which analytical techniques are critical for characterizing triazolopyridine derivatives?

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substitution patterns.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
  • HPLC with UV detection monitors reaction progress and isolates intermediates (e.g., using C18 columns with 2.0 µL sample injections) .
  • X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of triazolopyridine-based enzyme inhibitors?

Density functional theory (DFT) calculates quantum chemical parameters (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict binding affinity and reactivity. Molecular docking studies, such as those on pyrazolo[1,5-a]pyrimidine derivatives, model interactions with target enzymes (e.g., adenosine A₂A receptors) by analyzing steric and electronic complementarity .

Q. What strategies address low reactivity in triazolopyridine synthesis, such as sluggish cyclization steps?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization reactions.
  • Catalytic additives : Lewis acids like ZnCl₂ accelerate ring closure.
  • Temperature modulation : Elevated temperatures (60–80°C) overcome kinetic barriers, as shown in one-pot syntheses of 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazines .

Q. How should researchers resolve contradictory bioactivity data (e.g., IC₅₀ variability) in triazolopyridine studies?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Metabolic stability tests : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects.
  • Structural analogs : Synthesize derivatives with systematic substitutions (e.g., trifluoromethyl groups) to isolate structure-activity relationships (SAR) .

Q. What methodologies identify and characterize synthetic byproducts in triazolopyridine reactions?

  • LC-MS/MS detects low-abundance side products (e.g., chlorinated byproducts from BBr₃ demethylation).
  • Preparative TLC isolates impurities for NMR analysis.
  • Crystallographic studies resolve structures of unexpected products, such as 5-chloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol formed during amine substitution attempts .

Q. How can triazolopyridine derivatives be tailored for enhanced antifungal activity?

  • Nitro-triazole hybridization : Introduce nitro groups at the 3-position of triazole rings to improve membrane penetration.
  • Docking-guided design : Optimize hydrogen bonding with fungal CYP51 enzymes using AutoDock Vina or similar tools.
  • In vivo efficacy testing : Validate candidates in murine models of aspergillosis or candidiasis .

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